molecular formula C16H25N3O B5329371 N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide

N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide

Cat. No. B5329371
M. Wt: 275.39 g/mol
InChI Key: JFVVGCVZFMGUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, commonly known as DPA, is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. DPA is a synthetic compound that belongs to the class of piperazine derivatives. It has been found to have a wide range of biological activities, including anticonvulsant, antidepressant, and analgesic effects.

Mechanism of Action

The exact mechanism of action of DPA is not fully understood. However, it has been proposed that DPA may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. DPA has been found to enhance the activity of GABAergic neurons in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
DPA has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in the regulation of mood and behavior. DPA has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

DPA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and is relatively inexpensive. It has also been found to be stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, DPA has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for further research on DPA. One area of interest is the potential therapeutic applications of DPA in various neurological and psychiatric disorders. Further studies are needed to elucidate the exact mechanism of action of DPA and to determine its efficacy and safety in clinical trials. Another area of interest is the development of new synthetic analogs of DPA with improved pharmacological properties and reduced toxicity. Finally, further studies are needed to investigate the potential use of DPA as a tool for studying the GABAergic system and other neurotransmitter systems in the brain.

Synthesis Methods

DPA can be synthesized by the reaction of 3,4-dimethylaniline with 4-ethyl-1-piperazinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and is typically refluxed for several hours. After the reaction is complete, the product is purified by column chromatography or recrystallization.

Scientific Research Applications

DPA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have anticonvulsant effects in animal models of epilepsy and has shown promise as a potential treatment for depression and anxiety disorders. DPA has also been studied for its analgesic effects and has been found to be effective in reducing pain in animal models of neuropathic pain.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-4-18-7-9-19(10-8-18)12-16(20)17-15-6-5-13(2)14(3)11-15/h5-6,11H,4,7-10,12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVVGCVZFMGUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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